molecular formula C19H19F2N7O2 B10856200 Zurletrectinib CAS No. 2403703-30-8

Zurletrectinib

货号 B10856200
CAS 编号: 2403703-30-8
分子量: 415.4 g/mol
InChI 键: OIBWCYRRWAMTRW-ITDIGPHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zurletrectinib is a next-generation tyrosine receptor kinase inhibitor that has shown significant efficacy against neurotrophic receptor tyrosine kinase fusion-positive tumors. This compound is particularly notable for its strong intracranial activity and ability to overcome resistance mutations that often develop with first-generation tyrosine receptor kinase inhibitors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of zurletrectinib involves multiple steps, including the formation of key intermediates through various organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, adhering to good manufacturing practices .

化学反应分析

Types of Reactions

Zurletrectinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学研究应用

Zurletrectinib has a wide range of scientific research applications, including:

作用机制

Zurletrectinib exerts its effects by binding to the tyrosine receptor kinase domain, inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote tumor growth and survival. The compound is particularly effective against tumors with neurotrophic receptor tyrosine kinase gene fusions, which are known to drive oncogenesis .

相似化合物的比较

Similar Compounds

    Selitrectinib: Another next-generation tyrosine receptor kinase inhibitor with similar efficacy but different binding affinities and resistance profiles.

    Repotrectinib: Known for its strong activity against a broad range of tyrosine receptor kinase mutations.

Uniqueness

Zurletrectinib stands out due to its enhanced brain penetration and intracranial activity, making it particularly effective against brain tumors. Its ability to overcome resistance mutations that limit the efficacy of other tyrosine receptor kinase inhibitors further highlights its uniqueness .

属性

CAS 编号

2403703-30-8

分子式

C19H19F2N7O2

分子量

415.4 g/mol

IUPAC 名称

(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.02,6.07,12.022,26]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one

InChI

InChI=1S/C19H19F2N7O2/c1-10-6-23-19(29)25-14-8-24-28-3-2-16(26-17(14)28)27-9-12(21)5-15(27)13-4-11(20)7-22-18(13)30-10/h2-4,7-8,10,12,15H,5-6,9H2,1H3,(H2,23,25,29)/t10-,12-,15+/m0/s1

InChI 键

OIBWCYRRWAMTRW-ITDIGPHOSA-N

手性 SMILES

C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C[C@H](C[C@@H]4C5=C(O1)N=CC(=C5)F)F

规范 SMILES

CC1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4CC(CC4C5=C(O1)N=CC(=C5)F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。